molecular formula C12H13N3O3S B12180759 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B12180759
M. Wt: 279.32 g/mol
InChI Key: PYPRFZLJYVUHFV-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring fused with an oxazole ring, both of which are known for their biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. By inhibiting GSK-3, the compound can modulate autophagy and provide neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its dual ring structure, which imparts unique chemical and biological properties. Its ability to inhibit GSK-3 and modulate autophagy makes it particularly valuable in neuroprotective research .

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H13N3O3S/c1-5-9(8(4)18-15-5)11(17)14-12-13-6(2)10(19-12)7(3)16/h1-4H3,(H,13,14,17)

InChI Key

PYPRFZLJYVUHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(ON=C2C)C)C(=O)C

Origin of Product

United States

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